N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide

Catalog No.
S12770057
CAS No.
M.F
C23H25F6N3OS
M. Wt
505.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carba...

Product Name

N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide

IUPAC Name

N-benzyl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N,3,3-trimethylbutanamide

Molecular Formula

C23H25F6N3OS

Molecular Weight

505.5 g/mol

InChI

InChI=1S/C23H25F6N3OS/c1-21(2,3)18(19(33)32(4)13-14-8-6-5-7-9-14)31-20(34)30-17-11-15(22(24,25)26)10-16(12-17)23(27,28)29/h5-12,18H,13H2,1-4H3,(H2,30,31,34)

InChI Key

LTFFYVVCUVYZPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide is a specialized compound featuring a complex structure that includes a benzyl group, a thiourea moiety, and a trifluoromethyl-substituted aromatic ring. Its molecular formula is C23H25F6N3OSC_{23}H_{25}F_6N_3OS, and it is known for its chiral properties, making it significant in asymmetric organic synthesis. The compound is characterized by high stability and unique reactivity due to the presence of the trifluoromethyl groups, which enhance its electronic properties and solubility in organic solvents .

The compound primarily participates in organocatalytic reactions where it acts as a catalyst. It facilitates various transformations by stabilizing transition states through hydrogen bonding. The thiourea functionality allows for the activation of substrates by forming strong interactions with electrophiles, leading to enhanced reactivity in nucleophilic addition reactions. Notably, it has been utilized in Michael additions and other carbon-carbon bond formation processes .

While specific biological activities of N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. Thiourea derivatives are often investigated for their anti-cancer and anti-inflammatory properties. The trifluoromethyl groups can also impart unique pharmacological profiles, making them interesting candidates for further biological evaluation .

The synthesis of N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide typically involves the following steps:

  • Formation of Thiourea: The initial step usually involves reacting an amine with a carbon disulfide derivative to form the thiourea backbone.
  • Introduction of Trifluoromethyl Group: This can be achieved through electrophilic fluorination or using trifluoromethylating agents.
  • Benzylation: The introduction of the benzyl group can be accomplished via nucleophilic substitution reactions.
  • Final Amide Formation: The final product is obtained by coupling the thiourea derivative with an appropriate acid chloride or anhydride to form the amide bond .

N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide finds applications primarily in:

  • Organocatalysis: It serves as an effective catalyst for various organic transformations.
  • Synthetic Chemistry: Used in the synthesis of complex organic molecules due to its ability to facilitate reactions under mild conditions.
  • Pharmaceutical Development: Potential applications in drug discovery due to its unique chemical properties and biological activity.

Interaction studies involving N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide typically focus on its catalytic behavior and how it interacts with different substrates in organic reactions. These studies help elucidate the mechanism of action and efficiency of the compound as an organocatalyst. Research has shown that the presence of the trifluoromethyl groups significantly affects the electronic distribution and steric hindrance during catalytic cycles .

Several compounds share structural similarities with N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thioureaContains two trifluoromethyl-substituted phenyl groupsKnown as Schreiner's thiourea; widely used as a catalyst
N-Benzoyl-N′-(trifluoromethyl)thioureaBenzoyl group instead of benzylExhibits different reactivity patterns due to the carbonyl group
6-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-2-[4-(trifluoromethyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamideMore complex structure with additional functional groupsPotentially higher biological activity due to diverse functionalities

The uniqueness of N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide lies in its specific combination of chiral centers and trifluoromethyl substitutions that enhance its catalytic efficiency and potential applications in asymmetric synthesis compared to similar compounds.

XLogP3

6.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

505.16225258 g/mol

Monoisotopic Mass

505.16225258 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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